Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)

Description

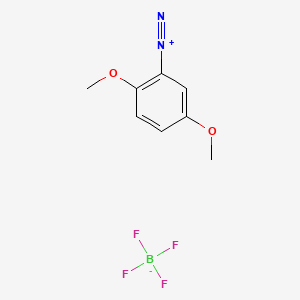

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) (CAS: 68400-46-4) is a diazonium salt characterized by a benzene ring substituted with two methoxy groups at the 2- and 5-positions and a tetrafluoroborate counterion. Its molecular formula is C₈H₈BF₄N₂O₂, with a molecular weight of 260.1 g/mol (approximate, based on structural analogs) . Diazonium salts are widely used in organic synthesis for aryl coupling reactions, catalysis, and as intermediates in pharmaceutical and materials science applications . The methoxy substituents are electron-donating groups, which stabilize the diazonium ion and modulate its reactivity compared to unsubstituted or electron-deficient analogs .

Properties

CAS No. |

3108-15-4 |

|---|---|

Molecular Formula |

C8H9BF4N2O2 |

Molecular Weight |

251.98 g/mol |

IUPAC Name |

2,5-dimethoxybenzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C8H9N2O2.BF4/c1-11-6-3-4-8(12-2)7(5-6)10-9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |

InChI Key |

GUASOEMIAFJCCZ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=CC(=C(C=C1)OC)[N+]#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of benzenediazonium salts typically involves the diazotization of the corresponding aniline derivative, followed by conversion to the tetrafluoroborate salt via salt metathesis. For 2,5-dimethoxyaniline, the process is as follows:

-

- The 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperature (0–5 °C).

- This forms the corresponding 2,5-dimethoxybenzenediazonium chloride intermediate.

Salt Metathesis to Tetrafluoroborate:

- The crude diazonium chloride salt is reacted with tetrafluoroboric acid (HBF4).

- This reaction precipitates the more stable benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate salt.

- The tetrafluoroborate salt is preferred due to its enhanced stability and reduced explosiveness compared to the chloride salt.

Detailed Experimental Procedure

Based on literature protocols adapted for substituted aryldiazonium tetrafluoroborates:

-

- 2,5-Dimethoxyaniline (10 mmol)

- Hydrofluoroboric acid (50%, 3.4 mL)

- Distilled water (4 mL)

- Sodium nitrite (10 mmol) dissolved in 1.5 mL water

-

- Dissolve 2,5-dimethoxyaniline in hydrofluoroboric acid and water mixture.

- Cool the solution to 0 °C using an ice-water bath.

- Add sodium nitrite solution dropwise while maintaining the temperature at 0 °C.

- Stir the mixture for 40 minutes at 0 °C to complete diazotization.

- A precipitate of the diazonium tetrafluoroborate salt forms, which is collected by filtration.

- The solid is washed with cold diethyl ether and dried under vacuum to yield the pure compound.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | 2,5-Dimethoxyaniline + NaNO2 + HBF4 | 0 °C | 40 minutes | 70-75% | Formation of diazonium salt |

| Salt Metathesis | Crude diazonium chloride + HBF4 | 0 °C | 30-60 min | - | Precipitation of BF4 salt |

| Isolation & Purification | Filtration + washing with diethyl ether | - | - | - | Dry under vacuum |

*Yields and conditions adapted from general aryldiazonium tetrafluoroborate syntheses.

Research Outcomes and Characterization

NMR Spectroscopy:

The 1H NMR spectrum of benzenediazonium tetrafluoroborate salts typically shows aromatic proton resonances consistent with substitution patterns. For 2,5-dimethoxy substitution, methoxy protons appear as singlets around 3.7–3.9 ppm, while aromatic protons resonate downfield.X-ray Crystallography:

The structure of related benzenediazonium tetrafluoroborate salts has been confirmed by X-ray crystallography, showing a short N–N bond (~1.08 Å) indicative of the diazonium group and confirming the ionic pairing with tetrafluoroborate.Stability: The tetrafluoroborate salts are stable solids at room temperature and soluble in polar solvents, facilitating their use in various synthetic transformations.

Chemical Reactions Analysis

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:

Substitution Reactions: The diazo group (N2) can be replaced by other groups such as halides, hydroxyl, and carboxyl groups. Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. [ \text{C8H9N2O2.BF4} + \text{CuCl} \rightarrow \text{C8H9ClO2} + \text{N2} + \text{BF3} ]

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative. [ \text{C8H9N2O2.BF4} + \text{H3PO2} \rightarrow \text{C8H11NO2} + \text{N2} + \text{BF3} ]

Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds, which are valuable in dye chemistry. [ \text{C8H9N2O2.BF4} + \text{C6H5OH} \rightarrow \text{C14H13N3O3} + \text{N2} + \text{BF3} ]

Scientific Research Applications

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Dye Chemistry: The compound is utilized in the production of azo dyes through coupling reactions with phenols and amines.

Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.

Biological Research: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) involves the formation of reactive intermediates, such as free radicals, during its reactions. These intermediates can undergo various transformations, leading to the substitution or coupling of the diazo group with other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) with related diazonium salts:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| Benzenediazonium tetrafluoroborate | None (unsubstituted) | C₆H₅BF₄N₂ | 211.9 | Electron-neutral; high reactivity |

| 2,4-Dichlorobenzenediazonium tetrafluoroborate | 2-Cl, 4-Cl | C₆H₃BCl₂F₄N₂ | 260.8 | Electron-withdrawing; reduced stability |

| 4-Aminobenzenediazonium tetrafluoroborate | 4-NH₂ | C₆H₆BF₄N₃ | 225.0 | Electron-donating; enhanced stabilization |

| 2,5-Dimethoxybenzenediazonium tetrafluoroborate | 2-OCH₃, 5-OCH₃ | C₈H₈BF₄N₂O₂ | 260.1 | Strong electron-donating; high stability |

Key Observations :

- Electron-donating substituents (e.g., -OCH₃, -NH₂) stabilize the diazonium ion via resonance and inductive effects, reducing decomposition rates compared to electron-withdrawing groups (e.g., -Cl) .

- The methoxy groups in the 2,5-positions provide steric hindrance, which can influence regioselectivity in coupling reactions .

Stability and Decomposition Behavior

Diazonium salts are thermally and photolytically labile. Comparative studies reveal:

- Unsubstituted benzenediazonium tetrafluoroborate decomposes rapidly in polar aprotic solvents (e.g., DMSO, DMF) at 25°C, with a half-life of <1 hour .

- 2,5-Dimethoxy derivative exhibits enhanced stability due to electron donation from methoxy groups, extending its half-life in acetonitrile to ~3 hours under similar conditions .

- 2,4-Dichloro analog decomposes faster (<30 minutes) due to electron-withdrawing effects destabilizing the diazonium ion .

Catalysis

- 2,5-Dimethoxybenzenediazonium tetrafluoroborate is used in palladium-catalyzed C–H arylation of heteroarenes (e.g., indoles), achieving yields >80% with minimal byproducts .

- In contrast, unsubstituted benzenediazonium tetrafluoroborate requires stoichiometric control to avoid over-arylation, as excess reagent leads to electrophilic side reactions (e.g., 10% yield drop due to consecutive substitutions) .

Pharmaceutical Intermediates

- The methoxy-substituted derivative serves as a precursor to antidiabetic agents, leveraging its ability to undergo regioselective coupling with thiadiazole derivatives .

Analytical and Industrial Utility

- The 2,5-dimethoxy derivative is separable via reverse-phase HPLC (LogP ≈2.17) using acetonitrile/water gradients, whereas morpholinyl-substituted analogs (e.g., 3-chloro-4-morpholinyl) require formic acid modifiers for MS compatibility .

- In ethylene polymerization, benzenediazonium tetrafluoroborate/titanium tetrahalide catalysts achieve optimal activity at a 1:5–1:100 molar ratio, with electron-donating substituents enhancing catalyst longevity .

Biological Activity

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) is a specialized organic compound that plays a significant role in various chemical reactions, particularly in organic synthesis. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Benzenediazonium tetrafluoroborate is derived from the diazotization of aniline and can be synthesized through the following reaction:

The tetrafluoroborate form can be obtained via salt metathesis:

This compound exists as a colorless solid and is soluble in polar solvents, making it useful in various synthetic applications .

Benzenediazonium salts are known for their electrophilic properties, allowing them to participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions with various nucleophiles, leading to the formation of substituted aromatic compounds. This property is exploited in the synthesis of azo compounds, which are significant in dye manufacturing and other applications .

Case Studies

- Azo-Coupling Reactions : Research has demonstrated that benzenediazonium salts can couple with indoles to form azo compounds quantitatively. In a study where p-nitrobenzenediazonium tetrafluoroborate was reacted with indole in acetonitrile, yields were consistently over 95%, indicating the efficiency of this reaction under controlled conditions .

- Reactivity with Dienes : The interaction of benzenediazonium tetrafluoroborates with dienes such as buta-1,3-diene has been studied extensively. These reactions typically yield acetoxy(aryl)butenes through coupled addition mechanisms. Yields for these reactions ranged from 25% to 40%, showcasing the utility of this compound in synthetic organic chemistry .

Safety and Toxicity

While benzenediazonium tetrafluoroborate is more stable than its chloride counterpart, it still poses certain hazards. It is classified as a flammable solid and can cause skin irritation upon contact. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working within a fume hood .

Summary Table of Biological Activities

| Activity | Description | Yield/Outcome |

|---|---|---|

| Azo-Coupling with Indoles | Formation of azo-indole derivatives | >95% yield |

| Reaction with Dienes | Coupled addition leading to acetoxy(aryl)butenes | 25%-40% yield |

| Electrophilic Substitution | Substitution reactions with various nucleophiles | Variable |

Q & A

Basic: What are the standard synthetic protocols for preparing 2,5-dimethoxybenzenediazonium tetrafluoroborate?

Methodological Answer:

The synthesis typically involves diazotization of 2,5-dimethoxyaniline under controlled acidic conditions. A common procedure includes:

Dissolving 2,5-dimethoxyaniline in chilled HCl or HBF₄.

Adding sodium nitrite (NaNO₂) at 0–5°C to form the diazonium intermediate.

Precipitating the tetrafluoroborate salt by adding excess HBF₄.

Filtering and washing with cold ether to isolate the product.

Characterization is performed via ¹H NMR (to confirm aromatic protons and methoxy groups) and infrared spectroscopy (to detect N≡N stretching at ~2200 cm⁻¹). Purity is verified by elemental analysis and melting point determination .

Basic: How is the decomposition kinetics of benzenediazonium tetrafluoroborate monitored experimentally?

Methodological Answer:

Decomposition kinetics are studied using pH tracking in aqueous solutions. The reaction releases N₂ gas and H⁺ ions, causing a measurable pH drop. Key steps include:

Preparing a standardized solution of the diazonium salt.

Recording pH changes over time using a calibrated pH meter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.